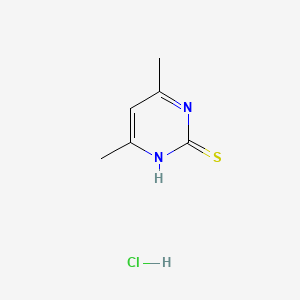

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHPDWLNROMIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182455 | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62501-45-5, 28176-16-1 | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28176-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028176161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

This guide provides a comprehensive overview of the synthesis of 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical experimental protocols.

Introduction

Pyrimidine-2-thiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a thiourea moiety within the pyrimidine ring system imparts unique chemical properties that are leveraged in the design of novel therapeutics. 4,6-Dimethyl-1H-pyrimidine-2-thione, in its hydrochloride salt form for enhanced stability and solubility, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.[1] This guide will elucidate the most common and efficient pathway for its preparation, rooted in the principles of the Biginelli-like condensation reaction.

Synthesis Pathway Overview

The synthesis of 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride is typically achieved in a two-step process. The first step involves the cyclocondensation of acetylacetone with thiourea to form the free base, 4,6-dimethyl-1H-pyrimidine-2-thione. This is followed by the conversion of the free base to its hydrochloride salt.

Caption: Overall synthesis workflow for 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride.

Part 1: Synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione (Free Base)

The core of this synthesis is a cyclocondensation reaction between a β-dicarbonyl compound, acetylacetone, and a urea-like compound, thiourea. This reaction is a variation of the well-known Biginelli reaction.[2][3][4]

Mechanistic Insights

The reaction proceeds through a series of steps initiated by the nucleophilic attack of one of the amino groups of thiourea on one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine-2-thione ring system. The acidic conditions often employed in this reaction catalyze the key condensation steps.

Caption: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials:

-

Acetylacetone

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

-

To this solution, add acetylacetone in a 1:1 molar ratio with thiourea.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol to yield pure 4,6-dimethyl-1H-pyrimidine-2-thione as a crystalline solid.

Part 2: Synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This step is crucial for improving the compound's stability and aqueous solubility, which is often desirable for biological screening and formulation studies.

Experimental Protocol

Materials:

-

4,6-Dimethyl-1H-pyrimidine-2-thione

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

Procedure:

-

Suspend the purified 4,6-dimethyl-1H-pyrimidine-2-thione in anhydrous diethyl ether in a flask.

-

While stirring, add a solution of hydrochloric acid in diethyl ether dropwise to the suspension.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Continue stirring for an additional 30 minutes at room temperature to ensure complete conversion.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

-

Dry the product under vacuum to obtain 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride.

Characterization

The identity and purity of the synthesized 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups, the vinyl proton on the pyrimidine ring, and the N-H protons. The chemical shifts may be slightly different from the free base due to protonation. |

| ¹³C NMR | Resonances for the methyl carbons, the vinyl carbon, the quaternary carbons of the pyrimidine ring, and the thione carbon (C=S). |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching of the methyl groups, C=C and C=N stretching of the pyrimidine ring, and the C=S stretching vibration. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₆H₈N₂S) would be observed, as the hydrochloride salt will likely dissociate in the mass spectrometer. |

| Melting Point | A sharp melting point is indicative of high purity. |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its structure. The NIST WebBook provides reference infrared spectrum data for the free base, 2(1H)-Pyrimidinethione, 4,6-dimethyl-.[5]

Quantitative Data Summary

| Parameter | Value | Notes |

| Molecular Formula | C₆H₉ClN₂S | [6] |

| Molecular Weight | 176.67 g/mol | [6] |

| Typical Yield (Step 1) | 70-85% | Dependent on reaction conditions and purification. |

| Typical Yield (Step 2) | >95% | Generally a high-yielding conversion. |

| Appearance | White to off-white crystalline solid |

Conclusion

The synthesis of 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride is a well-established and reproducible process. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for application in drug discovery and development programs. The straightforward nature of the Biginelli-like condensation and subsequent salt formation makes this a practical and efficient route for accessing this important heterocyclic scaffold.

References

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

-

Chemsrc. 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1). [Link]

-

NIST. 2(1H)-Pyrimidinethione, 4,6-dimethyl-. [Link]

- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.

-

Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]

-

YouTube. Biginelli Reaction. [Link]

- Ebraheem, H. A. Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 15(2), 119-125.

-

ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Chemsrc. 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1). [Link]

-

National Center for Biotechnology Information. Thiamine Hydrochloride. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

NIST WebBook. 2(1H)-Pyrimidinethione, 4,6-dimethyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 2(1H)-Pyrimidinethione, 4,6-dimethyl- [webbook.nist.gov]

- 6. CAS#:28176-16-1 | 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1) | Chemsrc [chemsrc.com]

Physicochemical properties of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Among these, 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride emerges as a key starting material and a molecule of significant interest. Its structure, featuring a pyrimidine ring functionalized with a thione group, offers versatile opportunities for synthetic modification, making it a valuable building block for creating more complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride. As senior application scientists, we recognize that a thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. The information herein is structured to empower researchers in leveraging this compound for novel synthesis, biological screening, and formulation development.

Chemical Identity and Molecular Structure

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is the salt form of 4,6-dimethyl-2(1H)-pyrimidinethione. The hydrochloride salt enhances the compound's stability and can influence its solubility profile, particularly in aqueous media.

The core structure consists of a six-membered pyrimidine ring with two methyl groups at positions 4 and 6, and a thione group at position 2. A critical feature of this molecule is the potential for thione-thiol tautomerism, where the C=S (thione) form can exist in equilibrium with a C-SH (thiol) form. In the solid state and under most solution conditions, the thione tautomer is predominant. The protonation site for the hydrochloride is typically one of the ring nitrogen atoms.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |

| CAS Number | 28176-16-1 | [5][6] |

| Molecular Formula | C₆H₉ClN₂S | [5] |

| Molecular Weight | 176.67 g/mol | [5] |

| Exact Mass | 176.01700 Da | [5] |

Core Physicochemical Characteristics

A compound's behavior in both biological and chemical systems is dictated by its physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing effective synthetic strategies.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Research & Development |

| Melting Point | Not available | A key indicator of purity and thermal stability. Essential for quality control. |

| logP (Octanol/Water) | 2.18 | Indicates moderate lipophilicity, suggesting potential for good cell membrane permeability.[5] |

| Topological Polar Surface Area (TPSA) | 64.58 Ų | A predictor of drug transport properties. This value is within the typical range for orally bioavailable drugs.[5] |

| Aqueous Solubility | Data not available | Crucial for formulation, bioavailability, and designing biological assays. |

| pKa | Data not available | Determines the ionization state at different pH values, affecting solubility, binding, and permeability. |

Lipophilicity (logP)

The partition coefficient (logP) of 2.18 suggests that 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride has a balanced character, being moderately soluble in both lipid and aqueous environments.[5] This is a favorable attribute in drug discovery, as it implies the molecule may be capable of crossing cellular membranes to reach intracellular targets without being excessively retained in fatty tissues.

Polar Surface Area (TPSA)

The TPSA is the sum of surfaces of polar atoms in a molecule. With a value of 64.58 Ų, the compound adheres to established guidelines (typically < 140 Ų) for potential oral bioavailability.[5] This parameter is a strong predictor of a molecule's ability to permeate cell membranes and is a critical metric in the early stages of drug design.

Synthesis and Chemical Reactivity

Understanding the synthesis of a compound provides context for potential impurities and informs further chemical modifications.

General Synthetic Pathway

The standard synthesis of the parent compound, 4,6-dimethylpyrimidine-2-thiol, involves the condensation reaction of acetylacetone with thiourea.[3] The reaction is typically conducted in an alcoholic solvent, and the presence of hydrochloric acid serves as a catalyst and results in the direct isolation of the hydrochloride salt.[3]

Caption: Workflow for determining aqueous solubility via the shake-flask method.

-

Causality: Using a pH 7.4 buffer mimics physiological conditions, providing data relevant to potential biological applications. Allowing 24 hours for equilibration is critical to ensure the solution is truly saturated, preventing an underestimation of solubility. A validated analytical method like HPLC-UV is essential for accurate quantification, forming the basis of a self-validating system.

Protocol for Melting Point Determination

The melting point is a fundamental property for identity confirmation and purity assessment.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Protocol for pKa Determination (UV-Spectrophotometric Method)

This method is suitable for compounds with a UV chromophore that changes upon ionization.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the estimated pKa.

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution to a constant concentration in each of the prepared buffers.

-

UV-Vis Measurement: Record the UV-Vis spectrum for the compound in each buffer solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms. Plot absorbance at this wavelength versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is a well-defined chemical entity with physicochemical properties that make it an attractive building block for research and development. Its moderate lipophilicity and favorable polar surface area suggest potential for good membrane permeability, a desirable trait for biologically active molecules. While specific experimental values for properties like melting point and pKa are not widely reported in public databases, the standardized protocols provided in this guide offer a clear pathway for their determination. A comprehensive understanding and characterization of these core properties are the first and most critical steps toward unlocking the full potential of this versatile pyrimidine derivative in the synthesis of novel compounds for chemical and biological applications.

References

-

Chemsrc. (2025). 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1). Retrieved from Chemsrc. [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

PubChem. (n.d.). Pyrimidine-2-one(thione). National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Wang, Z., et al. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]

-

Kumar, D., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Ismail, N. H., et al. (n.d.). 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione. National Institutes of Health. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:28176-16-1 | 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 6. 28176-16-1 CAS MSDS (4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

This technical guide provides an in-depth exploration of the spectral characteristics of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While a complete, publicly available dataset for the hydrochloride salt is scarce, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and spectroscopic analysis. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule.

Synthesis and Rationale

The synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is typically achieved through a well-established condensation reaction. The choice of reactants and conditions is critical for achieving a high yield and purity of the final product.

Synthetic Protocol: A Self-Validating Approach

The synthesis involves the cyclocondensation of acetylacetone with thiourea in the presence of a base, followed by acidification to yield the hydrochloride salt. This method is favored for its reliability and the straightforward purification of the product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

-

Base Addition: To this solution, add a solution of sodium ethoxide in ethanol. The basic medium facilitates the deprotonation of the active methylene compound.

-

Condensation: Slowly add acetylacetone to the reaction mixture. The mixture is then refluxed for several hours to ensure the completion of the condensation reaction.

-

Neutralization and Precipitation: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a mineral acid, such as hydrochloric acid. This step protonates the pyrimidine ring and precipitates the hydrochloride salt.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride.

The success of this synthesis is validated at each stage by monitoring the reaction progress using thin-layer chromatography and confirming the final product's identity and purity through the spectroscopic methods detailed below.

Caption: Synthetic workflow for 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride.

Spectroscopic Characterization

The structural confirmation of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, both ¹H and ¹³C NMR are essential. The hydrochloride form exists in a tautomeric equilibrium, primarily as the thione form.

2.1.1. ¹H NMR Spectroscopy: Predicted Data and Interpretation

Based on data from closely related pyrimidine-2-thione derivatives, the following ¹H NMR spectrum is predicted in a suitable deuterated solvent like DMSO-d₆.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.40 | Singlet | 6H | C4-CH₃, C6-CH₃ | The two methyl groups are chemically equivalent and appear as a sharp singlet. |

| ~6.80 | Singlet | 1H | C5-H | This proton is on a carbon between two methyl-substituted carbons and appears as a singlet. |

| ~12.0-13.0 | Broad Singlet | 2H | N1-H, N3-H | The acidic protons on the nitrogen atoms are exchangeable with D₂O and appear as a broad signal downfield. |

The protonation of the pyrimidine ring in the hydrochloride salt is expected to cause a downfield shift of all proton signals compared to the free base due to the increased electron-withdrawing effect of the positively charged ring.

2.1.2. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹³C NMR spectrum provides information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~23.0 | C4-CH₃, C6-CH₃ | The equivalent methyl carbons appear in the aliphatic region. |

| ~115.0 | C5 | The carbon at position 5 is expected to be significantly shielded. |

| ~166.0 | C4, C6 | The carbons bearing the methyl groups are deshielded due to their attachment to nitrogen. |

| ~175.0 | C2 (C=S) | The thione carbon is highly deshielded and appears far downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the free base, 4,6-Dimethyl-1H-pyrimidine-2-thione, is available from the NIST Chemistry WebBook.[2][3] The spectrum of the hydrochloride salt is expected to show some key differences.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3400-3200 (broad) | N-H stretch | The broadness indicates hydrogen bonding. In the hydrochloride, this may be more pronounced. |

| 3050-2950 | C-H stretch (aromatic and aliphatic) | Corresponds to the C-H bonds of the pyrimidine ring and the methyl groups. |

| ~1640 | C=C stretch | Aromatic ring stretching. |

| ~1580 | C=N stretch | Aromatic ring stretching. |

| ~1170 | C=S stretch | This is a key absorption for the thione group.[4] |

For the hydrochloride salt, a broad absorption in the 2700-2400 cm⁻¹ region, characteristic of an amine salt (N⁺-H), may also be observed.

Caption: Key IR absorption regions for 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, electrospray ionization (ESI) in positive ion mode would be the technique of choice.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+H)⁺: The protonated molecule would be observed at m/z 141.05.

-

Major Fragments: Fragmentation is likely to involve the loss of the thione group and cleavage of the pyrimidine ring. The fragmentation pattern of the related 4,6-dimethylpyrimidine shows a base peak corresponding to the molecular ion, indicating a stable ring system.[5]

Summary of Spectral Data

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~2.40 (s, 6H), ~6.80 (s, 1H), ~12.0-13.0 (br s, 2H) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~23.0, ~115.0, ~166.0, ~175.0 |

| IR | Key Absorptions (cm⁻¹) | 3400-3200 (N-H), 3050-2950 (C-H), ~1640 (C=C), ~1580 (C=N), ~1170 (C=S) |

| MS (ESI+) | m/z | 141.05 [(M+H)⁺] |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride. By integrating predicted data based on established chemical principles and analogous compounds, researchers and drug development professionals are equipped with a robust methodology for the identification and structural elucidation of this important heterocyclic compound. The presented protocols and spectral interpretations serve as a self-validating system, ensuring a high degree of confidence in the final assigned structure.

References

- Goodgame, D. M. L., & Taube, R. (1984). Carbon-13 & Proton NMR Spectra of Some Metal Complexes of Pyrimidine-2-thione. Indian Journal of Chemistry, 23A, 784-785.

- Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738.

- Hussein, F. A., & Yousif, E. I. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. National Journal of Chemistry, 47, 425-432.

-

NIST Chemistry WebBook. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Pyrimidine, 4,6-dimethyl-. Retrieved from [Link]

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12.

Sources

An In-depth Technical Guide on the Crystal Structure of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide leverages crystallographic data from closely related pyrimidine-2-thione derivatives to offer expert insights into its anticipated structural characteristics. The guide will cover the synthesis, experimental protocols for crystallization and X-ray diffraction, a detailed analysis of the expected molecular geometry, hydrogen bonding, and crystal packing. This information is critical for understanding its physicochemical properties and for guiding structure-activity relationship (SAR) studies in drug design and development.

Introduction: The Significance of Pyrimidine-2-thiones in Drug Discovery

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in the fundamental building blocks of DNA and RNA.[1] The introduction of a thione group at the 2-position of the pyrimidine ring gives rise to 1H-pyrimidine-2-thiones, a class of compounds with a diverse and potent range of biological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, and anticancer properties. The hydrochloride salt of these compounds is often utilized to improve solubility and bioavailability, making its solid-state structure of paramount importance for pharmaceutical development.

The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a material's bulk properties, including stability, solubility, and dissolution rate. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a prerequisite for rational drug design, polymorph screening, and ensuring intellectual property. This guide aims to provide a detailed exposition of the structural nuances of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, providing a foundational understanding for researchers in the field.

Synthesis and Crystallization

The synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is typically achieved through a well-established condensation reaction.

Synthetic Protocol

A common and efficient route involves the reaction of acetylacetone with thiourea in the presence of a strong acid catalyst, such as hydrochloric acid, in an alcoholic solvent. The acid serves both as a catalyst and as the source of the hydrochloride salt.

Step-by-step synthesis:

-

Reaction Setup: To a solution of thiourea in ethanol, an equimolar amount of acetylacetone is added.

-

Acidification: Concentrated hydrochloric acid is added dropwise to the stirred solution. The reaction mixture is then refluxed for several hours.

-

Work-up: Upon cooling, the product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent such as diethyl ether to remove any unreacted starting materials, and then recrystallized to obtain single crystals suitable for X-ray diffraction.

Single Crystal Growth

Obtaining high-quality single crystals is a critical yet often challenging step. For 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride, slow evaporation of a saturated solution in a suitable solvent system is a promising technique.

Recommended Crystallization Protocol:

-

Solvent Selection: A solvent screen should be performed to identify a solvent in which the compound has moderate solubility. Ethanol, methanol, or a mixture of ethanol and water are good starting points.

-

Preparation of Saturated Solution: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent will lead to the formation of well-defined single crystals over a period of several days.

Single-Crystal X-ray Diffraction: A Window into the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is used to solve and refine the crystal structure. While the specific crystallographic data for the title compound is not available, the following table presents representative data for a closely related pyrimidine-2-thione derivative to illustrate the expected parameters.

| Crystallographic Parameter | Representative Value for a Pyrimidine-2-thione Derivative |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.4 |

| b (Å) | 14.9 |

| c (Å) | 11.5 |

| β (°) | 103.9 |

| Volume (ų) | 1395.7 |

| Z | 4 |

| R-factor | ~0.05 |

Note: These values are for a representative structure and may differ for 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride.

Structural Analysis and Discussion

Based on the analysis of related crystal structures, we can infer the key structural features of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride.

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The C=S bond length will be a key indicator of the thione character. The protonation at one of the ring nitrogen atoms due to the hydrochloride formation will influence the bond angles and the overall electronic distribution within the ring.

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding is anticipated to be a dominant intermolecular force in the crystal packing of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride. The protonated ring nitrogen and the N-H group will act as hydrogen bond donors, while the thione sulfur atom and the chloride ion will serve as acceptors. This is expected to lead to the formation of robust hydrogen-bonded networks, such as centrosymmetric dimers or extended chains.

The diagram below illustrates the probable hydrogen bonding interactions leading to a dimeric structure.

Caption: Probable hydrogen bonding in a dimeric unit.

Crystal Packing

The overall crystal packing will be a result of the interplay between the hydrogen bonding and weaker van der Waals interactions. The methyl groups at positions 4 and 6 will influence the steric hindrance and the efficiency of the crystal packing. The chloride ions are expected to be positioned in the crystal lattice to maximize their electrostatic interactions with the protonated pyrimidine rings.

Implications for Drug Development

A detailed understanding of the crystal structure of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is crucial for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for the rational design of new analogues with improved biological activity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of an API can have different physical properties. A thorough understanding of the primary crystal structure is the first step in identifying and characterizing potential polymorphs.

-

Formulation Development: The solubility and dissolution rate of a drug are influenced by its crystal structure. This information is vital for developing effective drug formulations.

-

Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Conclusion

While the definitive crystal structure of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride remains to be publicly reported, this technical guide has provided a comprehensive overview of its expected structural characteristics based on established principles of crystallography and data from closely related compounds. The insights into its synthesis, potential crystallization methods, and detailed structural analysis offer a valuable resource for researchers and scientists working on the development of pyrimidine-2-thione-based therapeutics. The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step that will undoubtedly accelerate the rational design and development of new and improved drug candidates.

References

-

Jain, A. K., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 16848-16866. [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

-

Ismail, E. H., et al. (2007). 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12343166, 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride. Retrieved from [Link].

-

ChemSrc (2024). 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1). Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for a thorough solubility assessment. By elucidating the physicochemical properties of the target compound and the principles of solute-solvent interactions, this guide offers a systematic approach to solvent selection and experimental execution. Detailed protocols for qualitative and quantitative solubility determination are presented, alongside recommendations for data analysis and visualization. The overarching goal is to equip the reader with the necessary tools to conduct a rigorous and meaningful evaluation of the solubility profile of this compound, a critical parameter in various scientific and industrial applications, including drug development and chemical synthesis.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various systems.[1] For drug development professionals, poor aqueous solubility can be a major impediment to bioavailability, leading to suboptimal therapeutic efficacy.[2] In the realm of chemical synthesis, understanding the solubility of reactants, intermediates, and products is paramount for reaction optimization, purification, and formulation.[3]

4,6-Dimethyl-1H-pyrimidine-2-thione and its hydrochloride salt are heterocyclic compounds belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest due to their diverse pharmacological activities.[4][5][6] The introduction of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds. This guide will delve into a systematic investigation of the solubility of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride across a spectrum of solvents with varying polarities and functionalities.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like."[7] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The dissolution process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.[8]

Physicochemical Properties of 4,6-Dimethyl-1H-pyrimidine-2-thione Hydrochloride

A preliminary understanding of the molecule's structure and properties is essential for predicting its solubility.

-

Structure: The molecule consists of a pyrimidine ring with two methyl groups, a thione group, and a hydrochloride salt. The presence of nitrogen and sulfur atoms introduces polarity and potential for hydrogen bonding. The hydrochloride salt significantly increases the likelihood of solubility in polar, protic solvents.

-

Molecular Formula: C₆H₉ClN₂S[9]

-

Molecular Weight: 176.67 g/mol [9]

-

LogP (for the free base): 2.18[9] This value suggests a degree of lipophilicity for the free base, which will influence its solubility in non-polar organic solvents.

-

pKa: The presence of the pyrimidine ring nitrogens suggests basic character. The hydrochloride salt is formed by the protonation of one of these nitrogens. The pKa of the conjugate acid will be a critical determinant of its pH-dependent solubility in aqueous solutions.

Solvent Selection Rationale

A diverse panel of solvents should be selected to probe the full range of potential intermolecular interactions. The choice of solvents should encompass:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents can engage in hydrogen bonding and are likely to be good solvents for the hydrochloride salt.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) These solvents have high dielectric constants and can solvate ions, but do not donate hydrogen bonds.

-

Non-Polar Solvents: (e.g., Hexane, Toluene) These solvents primarily interact through van der Waals forces and are expected to be poor solvents for a salt.

-

Solvents of Intermediate Polarity: (e.g., Acetone, Ethyl Acetate) These can provide insights into the balance of polar and non-polar interactions.

Experimental Protocols

A tiered approach to solubility determination is recommended, starting with qualitative assessments and progressing to more rigorous quantitative measurements.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound's general solubility characteristics.[10][11]

Protocol:

-

Add approximately 1-5 mg of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride to a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility based on the following criteria:

-

Very Soluble: Dissolves completely upon the first addition of 0.25 mL.

-

Soluble: Dissolves completely after the addition of 1 mL.

-

Slightly Soluble: Some, but not all, of the solid dissolves after the addition of 1 mL.

-

Insoluble: No apparent dissolution of the solid.

-

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[12]

Protocol:

-

Prepare saturated solutions by adding an excess of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride to a known volume of each selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][13]

-

Calculate the solubility in mg/mL or mol/L.

Diagram of the Quantitative Solubility (Shake-Flask) Workflow:

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Summary

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25 °C) |

| Water | Polar Protic | [Experimental Result] | [Experimental Result] |

| Methanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| Ethanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| DMSO | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| DMF | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Acetonitrile | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Acetone | Intermediate Polarity | [Experimental Result] | [Experimental Result] |

| Ethyl Acetate | Intermediate Polarity | [Experimental Result] | [Experimental Result] |

| Toluene | Non-Polar | [Experimental Result] | [Experimental Result] |

| Hexane | Non-Polar | [Experimental Result] | [Experimental Result] |

pH-Solubility Profile

For aqueous solubility, it is crucial to determine the solubility as a function of pH, as this will be highly relevant for physiological applications.

Protocol:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Determine the solubility in each buffer using the shake-flask method described above.

-

Plot the solubility (on a logarithmic scale) against pH.

This profile will reveal the pH at which the compound is most soluble and can provide an estimate of its pKa.

Conclusion

This technical guide has outlined a comprehensive strategy for the determination and understanding of the solubility of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride. By combining a sound theoretical framework with robust experimental protocols, researchers can generate a detailed solubility profile of this compound. This information is invaluable for a wide range of applications, from guiding formulation development in the pharmaceutical industry to optimizing reaction conditions in chemical synthesis. A thorough understanding of solubility is a cornerstone of successful chemical and pharmaceutical development.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Levesque, F. L., & Connors, K. A. (1986). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 75(6), 545–553.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1). (n.d.). Chemsrc. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). Analytical Chemistry, 74(15), 3782–3789.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 776-782.

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2021). Molecules, 26(11), 3236.

-

Solubility: The Important Phenomenon in Pharmaceutical Analysis. (n.d.). Open Access Journals. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. Retrieved from [Link]

-

Pyrimidine-2-one(thione). (n.d.). PubChem. Retrieved from [Link]

- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2021). RSC Advances, 11(34), 20974–20978.

-

2(1H)-Pyrimidinethione, 4,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Baluja, S., & Akbari, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 29-33.

-

4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione. (n.d.). National Institutes of Health. Retrieved from [Link]

- Baluja, S., Solanki, A., & Kachhadia, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

-

Thiamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 9. CAS#:28176-16-1 | 4,6-Dimethyl-2(1H)-pyrimidinethione hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

Tautomerism in 4,6-Dimethylpyrimidine-2-thione Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism exhibited by 4,6-dimethylpyrimidine-2-thione and its derivatives. We will delve into the structural nuances of the tautomeric forms, the factors governing their equilibrium, and the critical experimental and computational methodologies employed for their characterization. This document is designed to serve as an authoritative resource for researchers engaged in the synthesis, analysis, and application of pyrimidine-based compounds in medicinal chemistry and materials science.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active agents.[1] Many of these compounds can exist in multiple tautomeric forms, a phenomenon that dictates their hydrogen bonding capabilities, aromaticity, and overall electronic distribution. Consequently, a specific tautomer may be responsible for the desired biological activity, making the study and control of tautomeric equilibria a critical aspect of rational drug design.

The focus of this guide, the 4,6-dimethylpyrimidine-2-thione scaffold, exhibits a classic and highly relevant form of prototropic tautomerism: the thione-thiol equilibrium. This involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom. Understanding the delicate balance of this equilibrium is paramount for predicting chemical behavior and biological interactions.

The Thione-Thiol Equilibrium in 4,6-Dimethylpyrimidine-2-thione

The core structure of 4,6-dimethylpyrimidine-2-thione can exist in two primary tautomeric forms: the thione (amide) form and the thiol (imidic acid) form.

-

Thione Form (4,6-dimethyl-1,2-dihydropyrimidine-2-thione): This form contains a thiocarbonyl group (C=S) and an N-H bond within the pyrimidine ring. It is generally a more polar structure.

-

Thiol Form (4,6-dimethylpyrimidine-2-thiol): This tautomer features a thiol group (S-H) and a fully aromatic pyrimidine ring.

The equilibrium between these two forms is dynamic and can be influenced by a variety of external and internal factors.

Sources

The Multifaceted Biological Activities of Pyrimidine-2-Thione Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine-2-Thione Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous biologically active molecules.[1][2] Its inherent drug-like properties and synthetic accessibility have established it as a "privileged structure" in the field of medicinal chemistry. The introduction of a thione group at the C2 position gives rise to the pyrimidine-2-thione core, a pharmacophore that imparts a unique electronic and steric profile, leading to a diverse array of biological activities. These compounds have garnered significant attention from researchers and drug development professionals due to their demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrimidine-2-thione derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation.

I. Synthetic Strategies for Pyrimidine-2-Thione Derivatives

The synthesis of pyrimidine-2-thione derivatives is often achieved through multi-component condensation reactions, offering a straightforward and efficient route to a wide range of analogs. A prevalent and well-established method is the cyclocondensation of chalcones with thiourea.[5][6]

Core Synthetic Protocol: Chalcone-Thiourea Cyclocondensation

This method involves the reaction of an α,β-unsaturated ketone (chalcone) with thiourea in the presence of a base, such as ethanolic potassium hydroxide or sodium hydroxide.[7] The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.[5][8]

Experimental Protocol: Synthesis of 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones [9]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve the desired substituted acetophenone (0.043 mole) in ethanol.

-

To a stirred and ice-cooled solution of sodium hydroxide (0.055 mole, 50%) in water and ethanol, add the acetophenone solution.

-

Slowly add the substituted benzaldehyde (0.043 mole) to the reaction mixture.

-

Maintain the temperature at 20-25°C with vigorous stirring for 2-3 hours until the mixture thickens.

-

Store the mixture in a refrigerator overnight.

-

Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

-

-

Pyrimidine-2-thione Synthesis (Cyclocondensation):

-

To a solution of the synthesized chalcone (0.005 mole) in ethanol, add thiourea (0.005 mole).

-

Add an ethanolic solution of potassium hydroxide or sodium hydroxide in portions.

-

Reflux the reaction mixture for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and evaporate the solvent using a rotary evaporator.

-

The resulting solid dihydropyrimidine-2-thione product can be purified by recrystallization.[5]

-

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of pyrimidine-2-thione derivatives.

II. Diverse Biological Activities and Mechanisms of Action

A. Anticancer Activity

Pyrimidine-2-thione derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

1. Kinase Inhibition: A significant number of pyrimidine-based compounds, including thione derivatives, exert their anticancer effects by targeting protein kinases.[1] Thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidine-2-thiones, are known to function as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and HER2.[12][13] By binding to the ATP-binding pocket of the kinase domain, they block downstream signaling cascades essential for cancer cell growth.[12]

2. Inhibition of Signaling Pathways: Recent studies have highlighted the ability of pyrimidine-2-thione derivatives to modulate critical signaling pathways. For instance, certain derivatives have been shown to inhibit the RAS/PI3K/Akt/JNK signaling cascade in breast cancer cells.[14][15] This inhibition leads to the upregulation of tumor suppressor proteins like p53 and cell cycle inhibitors like p21, ultimately inducing apoptosis and arresting the cell cycle.[15]

Diagram of RAS/PI3K/Akt/JNK Inhibition by Pyrimidine-2-thione Derivatives

Caption: Inhibition of the RAS/PI3K/Akt/JNK pathway by pyrimidine-2-thione derivatives.

3. Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrimidine-2-thione analogs is highly dependent on the nature and position of substituents on the pyrimidine ring and any appended aryl groups. For example, in a series of 2-thiopyrimidine/chalcone hybrids, the presence of specific substituents on the chalcone moiety was found to be crucial for their inhibitory activity against STAT3 and STAT5a, important transcription factors in cancer.[16]

Table 1: Anticancer Activity of Selected Pyrimidine-2-thione Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 5a | MCF-7 (Breast) | 2.617 ± 1.6 | Inhibition of RAS/PI3K/Akt/JNK pathway | [15] |

| Compound 13k | MCF-7 (Breast) | 7.592 ± 0.32 | EGFR/HER2 inhibition, Apoptosis induction | [13] |

| Compound 9n | K-562 (Leukemia) | - | Dual STAT3/STAT5a inhibition | [16] |

| Thienopyrimidine 14 | Breast Cancer | 22.12 | Not specified | |

| Thienopyrimidine 13 | Breast Cancer | 22.52 | Not specified |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

-

Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-2-thione derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

B. Antimicrobial Activity

Pyrimidine-2-thione derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19]

1. Mechanism of Action: The antimicrobial properties of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, potential targets include enzymes involved in cell wall synthesis, protein synthesis, and nucleic acid replication.

2. Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of pyrimidine-2-thiones is influenced by the substituents on the heterocyclic ring. For instance, the presence of electron-withdrawing groups, such as chloro and bromo, on the phenyl rings attached to the pyrimidine core has been shown to enhance antibacterial and antifungal activity.[18]

Table 2: Antimicrobial Activity of Selected Pyrimidine-2-thione Derivatives

| Compound ID | Target Microorganism | Activity | Reference |

| Compound AY4 | E. coli, P. aeruginosa, K. pneumonia | Maximum activity against Gram-negative bacteria | [17] |

| Compound 2 (Cl) | S. aureus, E. coli, B. subtilis, C. albicans | Improved antimicrobial activity | [18] |

| Compound 11 (Br) | A. niger | Improved antifungal activity | [18] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method) [17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 500 µg/mL) and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

C. Anti-inflammatory Activity

Several pyrimidine-2-thione derivatives have been reported to possess potent anti-inflammatory properties.[20][21] Their mechanism of action often involves the inhibition of key inflammatory mediators.

1. Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Certain pyrimidine-2-thione derivatives have been shown to be potent inhibitors of COX-1 and COX-2 enzymes.[20][22] Some derivatives exhibit selectivity for COX-2, which is advantageous as it may lead to a reduction in gastrointestinal side effects associated with non-selective COX inhibitors.[20][23]

2. Reduction of Inflammatory Mediators: Thieno[2,3-d]pyrimidine derivatives, which are closely related to pyrimidine-2-thiones, have been shown to decrease the concentration of prostaglandin E2 (PGE2) in blood serum, a key mediator of inflammation.[24]

Table 3: Anti-inflammatory Activity of Selected Pyrimidine-2-thione Derivatives

| Compound ID | Assay | Activity | Reference |

| Derivative 106 | COX-2 Inhibition | IC₅₀ = 0.046 µM | [20] |

| Derivative 107 | COX-2 Inhibition | IC₅₀ = 0.21 µM | [20] |

| Compound 17 | Carrageenan-induced rat paw edema | 37.4% inhibition at 100 mg/kg | [25] |

| Compound 4c | Carrageenan-induced rat paw edema | 42% protection after 3h | [24] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [20][26]

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the pyrimidine-2-thione derivatives.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

D. Antiviral Activity

The pyrimidine scaffold is a well-known component of many antiviral drugs, and pyrimidine-2-thione derivatives have also shown promise in this area.[27] They have been investigated for their activity against a range of viruses, including influenza virus and coronaviruses.[28][29]

1. Mechanism of Action: The antiviral mechanisms of pyrimidine-2-thiones are diverse. Some derivatives may interfere with viral entry into host cells, while others may inhibit viral replication by targeting key viral enzymes or host cell factors required for viral propagation. For instance, dihydropyrimidine-2-thione derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease.[30]

2. Structure-Activity Relationship (SAR) Insights: In a study of pyrimidine thioglycosides against SARS-CoV-2 and Avian Influenza H5N1, the nature of the sugar moiety and substituents on the N-aryl pyrimidine ring were found to significantly influence antiviral activity.[29]

Table 4: Antiviral Activity of Selected Pyrimidine-2-thione Derivatives

| Compound ID | Target Virus | Activity | Reference |

| Compound 6e | SARS-CoV-2 | IC₅₀ = 18.47 µM | [29] |

| Compound 6f | SARS-CoV-2 | IC₅₀ = 15.41 µM | [29] |

| 1-morpholinomethyl-THPT | Fowl plague virus, Semliki Forest virus | >99.9% inhibition of Semliki Forest virus | [28] |

III. Conclusion and Future Perspectives

The pyrimidine-2-thione scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the significant potential of this class of compounds in addressing a wide range of human diseases. The synthetic tractability of the pyrimidine-2-thione core allows for the generation of extensive compound libraries, facilitating detailed structure-activity relationship studies and the optimization of lead compounds.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by pyrimidine-2-thione derivatives is crucial for rational drug design.

-

Selectivity Profiling: For applications in cancer and inflammation, the development of compounds with high selectivity for their intended targets (e.g., specific kinases, COX-2) is essential to minimize off-target effects and improve safety profiles.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that pyrimidine-2-thiones may have therapeutic potential in other disease areas not yet extensively explored.

References

- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2013). Raf. J. Sci., 24(1), 120-127.

- View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). Raf. J. Sci.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6048-6073.

- Synthesis of pyrimidine-2-thiones. (2024).

- synthesis and antibacterial activity of pyrimidine derivatives. (n.d.).

- Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. (n.d.).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Journal of the Serbian Chemical Society, 82(6), 669-682.

- Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (n.d.). Canadian Journal of Chemistry.

- Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.).

- Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. (2025). RSC Medicinal Chemistry.

- 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. (n.d.). Bentham Science.

- Synthesis and biological evaluation of 2-thiopyrimidine deriv

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.